molecular formula C16H17F2N3O4S B2707624 5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034430-27-6

5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2707624
CAS No.: 2034430-27-6
M. Wt: 385.39
InChI Key: FMZVBQNUJXUZIV-UHFFFAOYSA-N
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Description

5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of fluorine atoms, a methoxy group, and a sulfonyl group attached to a piperidine ring, which is further connected to a pyrimidine ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine under basic conditions.

    Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 5-fluoro-2-methoxyphenyl sulfide.

    Substitution: Formation of 5-amino-2-methoxyphenyl derivatives.

Scientific Research Applications

5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Biology: Used as a tool compound to study the biological pathways involving fluorinated pyrimidines and their interactions with cellular targets.

    Materials Science: Explored for its potential use in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The sulfonyl group may also play a role in stabilizing the compound’s interaction with its targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxybenzenesulfonamide: Shares the fluorine and methoxy groups but lacks the piperidine and pyrimidine rings.

    2-Fluoro-5-methoxypyrimidine: Contains the pyrimidine ring with fluorine and methoxy groups but lacks the sulfonyl and piperidine moieties.

    5-Fluoro-2-methoxyphenylpiperidine: Contains the piperidine ring with fluorine and methoxy groups but lacks the sulfonyl and pyrimidine moieties.

Uniqueness

5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to the combination of its structural features, including the presence of both fluorine and sulfonyl groups, as well as the piperidine and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-fluoro-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O4S/c1-24-14-5-4-11(17)7-15(14)26(22,23)21-6-2-3-13(10-21)25-16-19-8-12(18)9-20-16/h4-5,7-9,13H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZVBQNUJXUZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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